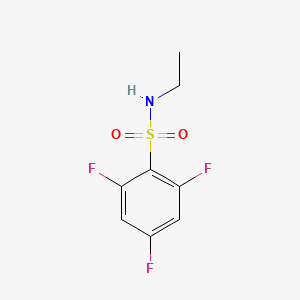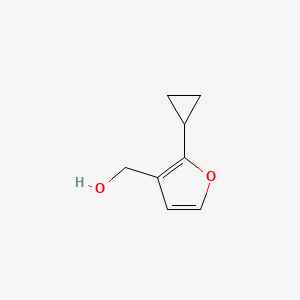
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, substituted with a bromoethyl group, a chloro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene typically involves the bromination of 2-chloro-1-methoxybenzene followed by an alkylation reaction. One common method is to react 2-chloro-1-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group . The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products like 4-(2-azidoethyl)-2-chloro-1-methoxybenzene or 4-(2-thiocyanatoethyl)-2-chloro-1-methoxybenzene.
Oxidation: 4-(2-Bromoethyl)-2-chloro-1-formylbenzene.
Reduction: 4-(2-Bromoethyl)-1-methoxybenzene.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromoethyl group allows for covalent modification of target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloro and methoxy group.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a benzene ring.
(2-Bromoethyl)benzene: Lacks the chloro and methoxy substituents.
Uniqueness
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzene ring can influence its chemical behavior, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-2-chloro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
NKVZDTKNPXWKJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)



